2-(4-bromophenyl)ethanimidamide hydrochloride CAS number
2-(4-bromophenyl)ethanimidamide hydrochloride CAS number
An In-Depth Technical Guide to 2-(4-bromophenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-bromophenyl)ethanimidamide hydrochloride, a valuable building block for researchers and professionals in the field of drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential applications as a scaffold in medicinal chemistry.
Compound Identification and Profile
A critical first step in working with any chemical is its unambiguous identification. While a specific CAS number for the hydrochloride salt is not readily found in major databases, the free base, 2-(4-bromophenyl)ethanimidamide (also known as 4-Bromophenylacetamidine), is cataloged under CAS Number 59104-21-1 [1]. The hydrochloride salt is synthesized from this free base.
The presence of a bromophenyl group makes this compound a versatile intermediate, particularly for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The ethanimidamide (acetamidine) moiety is a bioisostere for various functional groups and can participate in hydrogen bonding, making it a key feature for molecular recognition by biological targets.
Physicochemical Properties
The following table summarizes the key computed and experimental properties of 2-(4-bromophenyl)ethanimidamide and its hydrochloride salt.
| Property | 2-(4-bromophenyl)ethanimidamide (Free Base) | 2-(4-bromophenyl)ethanimidamide hydrochloride |
| CAS Number | 59104-21-1[1] | Not assigned |
| Molecular Formula | C₈H₉BrN₂[1][2] | C₈H₁₀BrClN₂[3] |
| Molecular Weight | 213.07 g/mol [1] | 249.54 g/mol [3] |
| IUPAC Name | 2-(4-bromophenyl)ethanimidamide | 2-(4-bromophenyl)ethanimidamide;hydrochloride |
| SMILES | C1=CC(=CC=C1CC(=N)N)Br[2] | C1=CC(=CC=C1CC(=N)N)Br.Cl |
| InChIKey | UZAORPZGWBQCRV-UHFFFAOYSA-N[2] | N/A |
| Physical State | Likely a solid at room temperature | Crystalline solid[4] |
| Solubility | Soluble in organic solvents | Enhanced water solubility compared to the free base[4] |
Synthesis and Characterization
The synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride is typically a two-step process, starting from the commercially available 4-bromophenylacetonitrile. The most common and reliable method is the Pinner reaction.
Experimental Workflow: Pinner Reaction
The Pinner reaction provides a robust route to imidates, which are then readily converted to the desired amidine. This method is chosen for its high yields and the relative stability of the intermediate imidate salt.
Caption: Synthesis workflow for 2-(4-bromophenyl)ethanimidamide hydrochloride.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)ethanimidate hydrochloride
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Charge the flask with 4-bromophenylacetonitrile (1 equivalent) and anhydrous ethanol (2 equivalents).
-
Cool the mixture in an ice bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored.
-
Continue the HCl addition until the solution is saturated.
-
Seal the flask and allow it to stand at 0-4°C for 24 hours, during which time a precipitate of the imidate hydrochloride will form.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.
Step 2: Synthesis of 2-(4-bromophenyl)ethanimidamide (Free Base)
-
Dissolve the crude ethyl 2-(4-bromophenyl)ethanimidate hydrochloride from Step 1 in a minimal amount of cold absolute ethanol.
-
Add a solution of ammonia in ethanol (a saturated solution, ~2 equivalents) dropwise while keeping the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The byproduct, ammonium chloride, will precipitate. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude free base, 2-(4-bromophenyl)ethanimidamide. This can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Step 3: Preparation of 2-(4-bromophenyl)ethanimidamide hydrochloride
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the white crystalline solid by vacuum filtration, wash with anhydrous ether, and dry under vacuum. Store in a desiccator.[5]
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as two doublets in the 7.0-7.6 ppm range. A singlet for the CH₂ group will be present around 3.6 ppm. Broad signals for the NH₂ protons will be observed, which are exchangeable with D₂O.[6][7] |
| ¹³C NMR | Expect signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic chemical shift. The CH₂ and the C=N carbons will also be present.[7] |
| FT-IR | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br stretching will be observed.[8] |
| Mass Spec (ESI) | The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The [M+H]⁺ ion for the free base would be observed at m/z 213 and 215.[2] |
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but serves as a crucial intermediate. The bromophenyl moiety is a key handle for introducing molecular diversity.
Role as a Synthetic Scaffold
-
Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of various aryl, alkyl, or amino groups at the 4-position of the phenyl ring, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.
-
Bioisosteric Replacement: The amidine group can act as a bioisostere for a carboxylic acid or a guanidine group. It is a strong hydrogen bond donor and can engage in crucial interactions with biological targets like enzymes or receptors.
-
Precursor to Heterocycles: Amidines are common precursors for the synthesis of various nitrogen-containing heterocyclic systems, such as pyrimidines, imidazoles, and triazines, which are prevalent in many approved drugs.[9][10]
Examples of Bromophenyl-Containing Drugs
To illustrate the importance of the bromophenyl motif, consider the following drugs:
-
Macitentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension, which features a bromopyrimidine core structure.[11]
-
Ledipasvir: An antiviral drug for Hepatitis C, which utilizes a bromo-substituted intermediate in its synthesis.[12]
The availability of building blocks like 2-(4-bromophenyl)ethanimidamide hydrochloride is therefore critical for the efficient synthesis of such complex molecules.
Caption: Potential synthetic pathways from the title compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed. Based on safety data sheets for analogous compounds, the following guidelines are recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][14]
-
First Aid:
Seek immediate medical attention if symptoms persist or in case of significant exposure.
Conclusion
2-(4-bromophenyl)ethanimidamide hydrochloride is a valuable and versatile intermediate for medicinal chemistry and drug discovery. Its synthesis via the Pinner reaction is a well-established and reliable method. The presence of both a reactive aryl bromide and a bioisosterically important amidine group makes it an attractive starting material for the synthesis of diverse compound libraries, ultimately accelerating the discovery of new therapeutic agents. Researchers and drug development professionals can leverage this building block to construct complex molecular architectures and probe the structure-activity relationships of novel drug candidates.
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PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
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